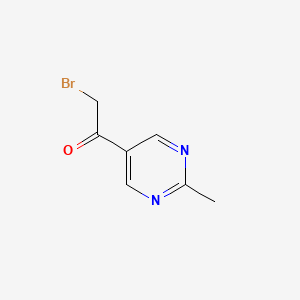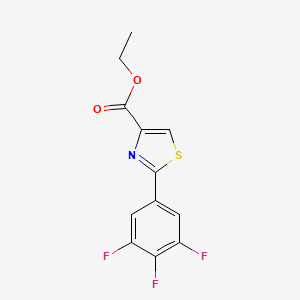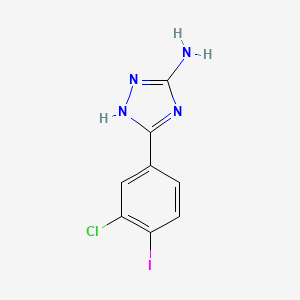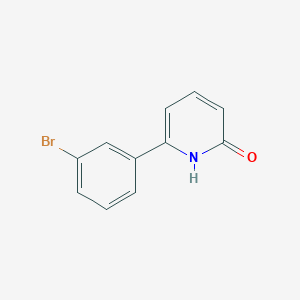
6-(3-Bromophenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromophenyl group attached to a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor. One common method involves the reaction of 3-bromobenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反応の分析
Types of Reactions
6-(3-Bromophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyridinone ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-(3-Bromophenyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(3-Bromophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridinone ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
6-Phenylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-(4-Bromophenyl)pyridin-2(1H)-one: The bromine atom is positioned differently, affecting its electronic properties and reactivity.
6-(3-Chlorophenyl)pyridin-2(1H)-one:
Uniqueness
6-(3-Bromophenyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
特性
分子式 |
C11H8BrNO |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
6-(3-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14) |
InChIキー |
BTFHPXBVSRJEQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CC=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


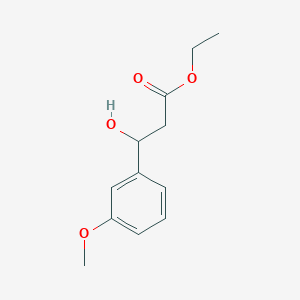
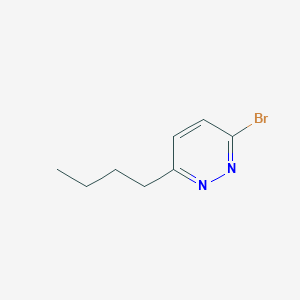
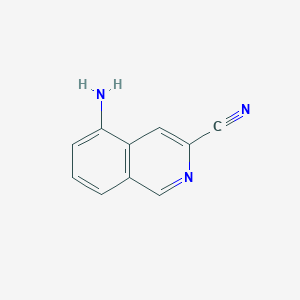
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
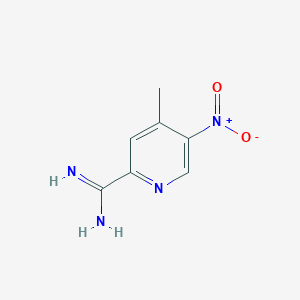
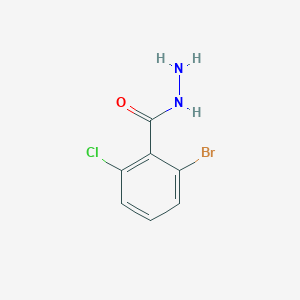
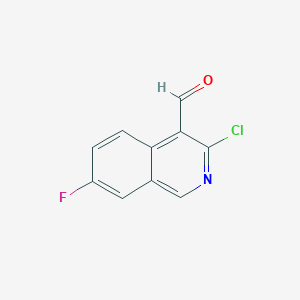
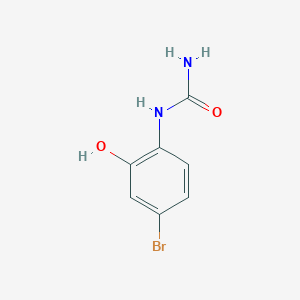
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
